REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:16])([CH2:12][C:13]([OH:15])=[O:14])[C:9](O)=[O:10])=[CH:4][CH:3]=1>C(OC(=O)C)(=O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH3:16])[CH2:12][C:13](=[O:15])[O:14][C:9]2=[O:10])=[CH:4][CH:3]=1
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Name
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|
Quantity
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7 g
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Type
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reactant
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Smiles
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FC1=CC=C(C=C1)C(C(=O)O)(CC(=O)O)C
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Name
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|
Quantity
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18 g
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Type
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solvent
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Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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producing a light brown solution
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated in vacuo to the product as a syrup
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Type
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CUSTOM
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Details
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This syrupy anhydride may be used without further purification
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Type
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DISTILLATION
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Details
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purified by distillation
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Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C1(C(=O)OC(C1)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |